molecular formula C9H12N2O2S2 B1387492 2-mercapto-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105190-35-9

2-mercapto-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B1387492
CAS RN: 1105190-35-9
M. Wt: 244.3 g/mol
InChI Key: RMQGYNGQOHEZAF-UHFFFAOYSA-N
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Description

The compound “2-mercapto-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” is a derivative of thieno[3,2-d]pyrimidin-4-amine . It has been studied for its potential as a drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Scientific Research Applications

Antitubercular Agents

Thieno[3,2-d]pyrimidin-4(3H)-ones have been synthesized and evaluated for their potential as antitubercular agents . These compounds, including derivatives of 2-mercapto-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, have shown significant activity against Mycobacterium tuberculosis and Mycobacterium bovis. The non-cytotoxic nature of these compounds makes them promising candidates for further development as antitubercular medications.

Proteomics Research

In the field of proteomics, thieno[3,2-d]pyrimidin-4(3H)-ones serve as biochemical tools for understanding protein function and interaction . Their molecular structure allows them to interact with various proteins, which can be useful for identifying protein targets and understanding disease mechanisms at the molecular level.

Organosulfur Chemistry

As an organosulfur compound, 2-mercapto-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one plays a role in the synthesis of other sulfur-containing compounds . These compounds are valuable in developing new materials and chemicals with unique properties, such as increased thermal stability or novel electronic characteristics.

Synthesis of Heterocyclic Compounds

This compound is utilized in the synthesis of novel heterocyclic structures . Heterocycles are crucial in medicinal chemistry due to their presence in many pharmaceuticals. The ability to create new heterocyclic compounds expands the potential for discovering new drugs with therapeutic benefits.

Biomedical Applications

Pyrido[2,3-d]pyrimidin-7(8H)-ones, which can be derived from thieno[3,2-d]pyrimidin-4(3H)-ones, have been studied for their biomedical applications . These compounds have shown promise in drug discovery due to their structural similarity to nitrogen bases present in DNA and RNA, making them suitable for designing ligands for various receptors in the body.

Synthetic Chemistry

The compound is also important in synthetic chemistry, where it is used as a building block for creating more complex molecules . Its reactivity and functional groups make it a versatile reagent for constructing diverse molecular architectures.

Pharmaceutical Drug Development

Derivatives of thieno[3,2-d]pyrimidin-4(3H)-ones have been included in the development of new pharmaceutical drugs . Their structural diversity allows for the creation of compounds with specific pharmacological activities, which can lead to the development of new treatments for various diseases.

Chemical Synthesis Optimization

Finally, this compound is involved in the optimization of chemical synthesis processes . Its properties can be leveraged to improve reaction conditions, increase yields, and reduce the environmental impact of chemical manufacturing.

Mechanism of Action

The compound is reported to inhibit Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis .

Future Directions

The compound has potential as a drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism . This suggests that future research could focus on further exploring its potential in this area.

properties

IUPAC Name

3-(2-methoxyethyl)-2-sulfanylidene-6,7-dihydro-1H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S2/c1-13-4-3-11-8(12)7-6(2-5-15-7)10-9(11)14/h2-5H2,1H3,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQGYNGQOHEZAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(CCS2)NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-mercapto-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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